molecular formula C7H5BrN2 B110520 6-Brom-1H-Indazol CAS No. 79762-54-2

6-Brom-1H-Indazol

Katalognummer: B110520
CAS-Nummer: 79762-54-2
Molekulargewicht: 197.03 g/mol
InChI-Schlüssel: WMKDUJVLNZANRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The bromine atom at the 6th position of the indazole ring enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

6-Brom-1H-Indazol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von this compound hängt von seiner Anwendung ab. In der pharmazeutischen Chemie wirkt es häufig durch Hemmung spezifischer Enzyme oder Rezeptoren. Zum Beispiel kann es Kinasen hemmen, indem es an die ATP-Bindungsstelle bindet und so die Phosphorylierung von Zielproteinen blockiert. Diese Hemmung kann zur Unterdrückung des Zellwachstums und Induktion von Apoptose in Krebszellen führen .

Molekulare Ziele und Signalwege:

Biochemische Analyse

Biochemical Properties

It is known that indazole derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . These compounds have shown the ability to hinder the viability of various human cancer cell lines .

Cellular Effects

6-Bromo-1H-indazole and its derivatives have shown significant effects on various types of cells. For instance, they have been found to inhibit the growth of cancer cells such as liver, breast, and leukemia cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 6-Bromo-1H-indazole is complex and involves multiple interactions at the molecular level. It is believed to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that indazole derivatives can exhibit long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of 6-Bromo-1H-indazole can vary with different dosages in animal models. While specific data on 6-Bromo-1H-indazole is limited, studies on similar compounds have shown that they can have threshold effects, as well as toxic or adverse effects at high doses .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 6-Brom-1H-Indazol beinhaltet typischerweise die Bromierung von 1H-Indazol. Eine gängige Methode ist die Reaktion von 1H-Indazol mit Brom in Gegenwart eines geeigneten Lösungsmittels wie Essigsäure. Die Reaktion wird bei Raumtemperatur durchgeführt, und das Produkt wird durch Umkristallisation gereinigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann effizientere Verfahren umfassen, wie beispielsweise die kontinuierliche Fließsynthese. Dieser Ansatz ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und erzielt Produkte mit höherer Reinheit. Der Einsatz automatisierter Systeme und fortschrittlicher Reinigungsverfahren stellt eine gleichbleibende Qualität sicher und reduziert die Produktionskosten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Brom-1H-Indazol durchläuft verschiedene chemische Reaktionen, darunter:

    Substitutionsreaktionen: Das Bromatom kann durch andere funktionelle Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.

    Oxidations- und Reduktionsreaktionen: Der Indazolring kann unter bestimmten Bedingungen oxidiert oder reduziert werden.

    Kopplungsreaktionen: Die Verbindung kann an Kopplungsreaktionen, wie z. B. der Suzuki-Miyaura-Kopplung, teilnehmen, um Biaryl-Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Wichtigste gebildete Produkte:

Vergleich Mit ähnlichen Verbindungen

6-Brom-1H-Indazol kann mit anderen Indazol-Derivaten verglichen werden, wie z. B.:

Einzigartigkeit: this compound ist aufgrund der spezifischen Positionierung des Bromatoms einzigartig, die seine Reaktivität und biologische Aktivität beeinflusst. Dies macht es zu einer wertvollen Verbindung für gezielte Synthese und Forschungsanwendungen .

Eigenschaften

IUPAC Name

6-bromo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKDUJVLNZANRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591229
Record name 6-Bromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79762-54-2
Record name 6-Bromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Bromo-2-methylphenyldiazonium tetrafluoroborate (1.50 g) was added to a mixture of potassium acetate (1.0 g) and 18-crown-6 (70 mg) in chloroform (50 mL) at room temperature in portions and then the reaction was stirred for 2 h. The resulting mixture was filtered and washed with chloroform. The filtrate was concentrated, and the residue was dissolved in diethyl ether, which was then washed with water, brine, dried, and the solvent was removed to give the product 6-bromoindazole (0.9 g). The product was used in the next step without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 100 mL round-bottomed flask was added hydrazine (30 mL, 832 mmol) and 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol). The solution was stirred at 125° C. for 3 hours. After cooling to ambient temperature, the solution was concentrated under reduced pressure. The solution was quenched by pouring it into a mixture of ice water (100 mL), and then extracting with EtOAc (3×100 mL). The organic layers were combined, dried over sodium sulfate, and filtered. The solution was evaporated to dryness, and adsorbed onto silica gel. The crude product was purified using column chromatography through a Redi-Sep® pre-packed silica gel column (40 g), eluting with a gradient of 0% to 100% EtOAc in hexanes, to provide 6-bromo-1H-indazole (4.6 g, 18 mmol, 76% yield). LCMS (M+H) 197.9 calc. for C7H5BrN2 197.0, 1H NMR (400 MHz, CD3OD): δ ppm 8.03 (s, 1H), 7.67-7.72 (2H, m), 7.24-7.26 (m, 1H).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Sodium nitrite (315 mg, 4.56 mmol) was added in 2 portions to an ice-cooled suspension of 6-aminoindazole (500 mg, 3.8 mmol) in water (0.4 mL) and hydrobromic acid (48%, 1.8 mL). The reaction mixture was stirred for 10 minutes longer than required for the brown gas to disappear. Copper powder (35 mg, 0.55 mmol) was then added and the mixture heated gently until nitrogen evolution began. The reaction mixture was then alternately heated and cooled to control the rate of reaction. When nitrogen evolution ceased, the reaction mixture was heated at 90° C. for 30 minutes, cooled to room temperature, neutralized with aqueous sodium hydroxide and the product extracted into ethyl acetate. The organic layer was washed sequentially with water and brine, dried over sodium sulfate and the solvent removed in vacuo. Flash chromatography on silica gel (20-40% ethyl acetate in hexane) yield the title product (119 mg, 16%).
Quantity
315 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Copper
Quantity
35 mg
Type
catalyst
Reaction Step Four
Yield
16%

Synthesis routes and methods IV

Procedure details

A solution of 2-fluoro-4-bromobenzaldehyde (5.09 g, 25 mmol) was dissolved in glyme (25 mL) and slowly treated over 10 minutes with anhydrous hydrazine (25 mL, 0.8 mol, 32 eq.). The resulting biphasic mixture was then held at reflux overnight. The reflux condenser was replaced with a short-path distillation head and about half the solvent distilled, at which time the reaction flask showed one phase and two phases were evident in the distillate. The undistilled residue was cooled and treated with water (25 mL), forming a white precipitate. This solid was collected by filtration, washed thoroughly with water, and dried in vacuo to give 6-bromoindazole (4.21 g, 85%) as white crystals.
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-bromo-1H-indazole
Reactant of Route 3
Reactant of Route 3
6-bromo-1H-indazole
Reactant of Route 4
Reactant of Route 4
6-bromo-1H-indazole
Reactant of Route 5
Reactant of Route 5
6-bromo-1H-indazole
Reactant of Route 6
6-bromo-1H-indazole
Customer
Q & A

Q1: What is the impact of 6-bromo-1H-indazole on lactoperoxidase activity?

A: Research indicates that 6-bromo-1H-indazole acts as an inhibitor of bovine milk lactoperoxidase (LPO) []. While the exact mechanism of inhibition wasn't fully elucidated in the study, the researchers determined Ki values, indicating the potency of inhibition.

Q2: Could you elaborate on the significance of Ki values in this context?

A: The Ki value represents the inhibition constant, which is a measure of how effectively a molecule binds to an enzyme and inhibits its activity. Lower Ki values indicate stronger binding and more potent inhibition. In the study, 6-bromo-1H-indazole exhibited a specific Ki value, demonstrating its ability to inhibit LPO [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.